

# Lentiviral Delivery of CRISPR-Cas9 Components into Primary Cells: Application Notes and Protocols

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## Introduction

The CRISPR-Cas9 system has become a revolutionary tool for genome editing, offering unprecedented precision and ease of use. However, delivering the necessary components—the Cas9 nuclease and a single guide RNA (sgRNA)—into clinically relevant primary cells remains a significant challenge. Unlike immortalized cell lines, primary cells are often difficult to transfect, have limited proliferation capacity, and can be sensitive to manipulation. Lentiviral vectors (LVs) have emerged as a powerful vehicle for this purpose due to their ability to efficiently transduce a broad range of both dividing and non-dividing cells, integrate into the host genome, and mediate stable, long-term transgene expression.<sup>[1][2][3][4]</sup>

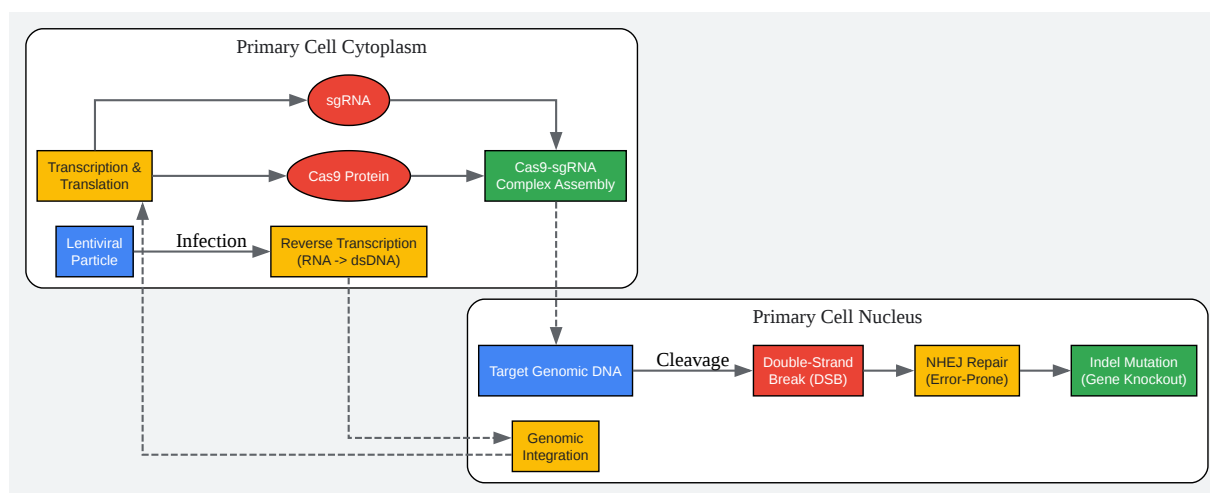
This document provides a comprehensive guide to using lentiviral vectors for CRISPR-Cas9-mediated gene editing in primary cells. It includes an overview of vector systems, detailed protocols for virus production and cell transduction, and methods for verifying editing efficiency.

## System Overview and Vector Design

The lentiviral CRISPR-Cas9 system typically involves delivering expression cassettes for Cas9 and a target-specific sgRNA. This can be achieved using either an all-in-one vector or a two-vector system.

- **All-in-One System:** A single lentiviral vector contains the expression cassettes for both the Cas9 nuclease and the sgRNA.[5][6] This simplifies the experimental workflow, requiring only one transduction step. However, the large size of these vectors (often exceeding 10 kb) can lead to lower viral titers and reduced packaging efficiency.[7]
- **Two-Vector System:** Cas9 and the sgRNA are delivered on separate vectors. This approach allows for the creation of a stable Cas9-expressing primary cell population first, which can then be transduced with different sgRNA-lentiviruses to target various genes. This is particularly useful for genome-wide loss-of-function screens.[2]

The core mechanism involves the lentivirus entering the primary cell, reverse transcribing its RNA genome into DNA, and integrating it into the host cell's genome. The cell's machinery then transcribes and translates the Cas9 and sgRNA components. The Cas9-sgRNA ribonucleoprotein (RNP) complex is formed, which targets the specific genomic locus defined by the sgRNA, creates a double-strand break (DSB), and triggers the cell's DNA repair machinery. In the absence of a repair template, the error-prone non-homologous end joining (NHEJ) pathway introduces small insertions or deletions (indels), typically resulting in a functional gene knockout.

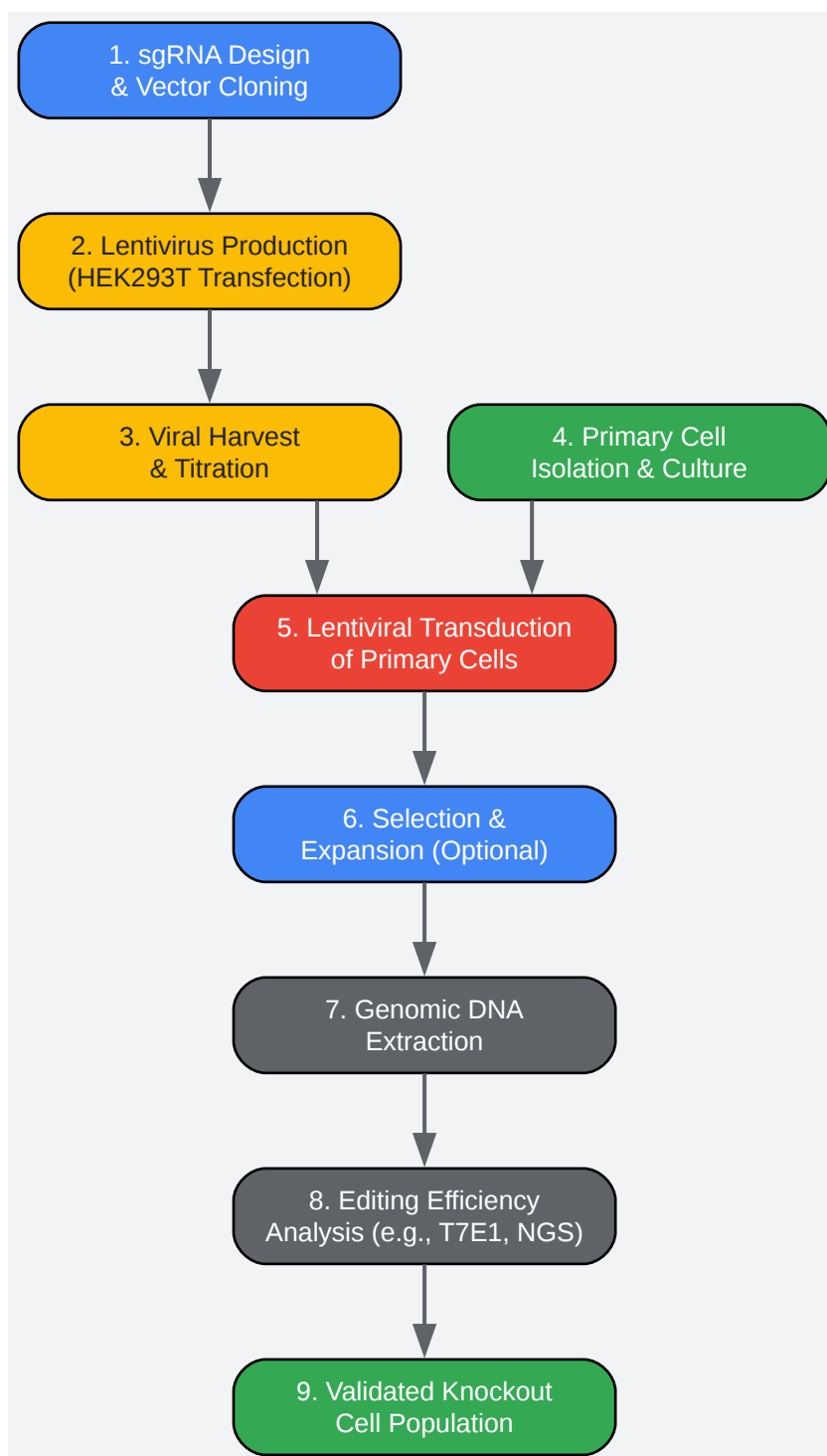


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**Caption:** Mechanism of lentiviral-mediated CRISPR-Cas9 gene editing in primary cells.

## Experimental Workflow

The overall process for generating gene-edited primary cells using lentivirus involves several key stages, from initial vector construction to the final validation of the engineered cell population. Proper planning and execution at each step are critical for success.



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